Tantalum diboride

Thin Film Coatings Hardness Anisotropy Superhard Materials

Tantalum diboride (TaB₂, CAS 12007-35-1) is a strategic UHTC additive offering quantified performance advantages over ZrB₂ and HfB₂. It reduces oxidation mass gain in ZrB₂-SiC composites by 52.5% at 1400°C and improves residual strength retention from 52% to 69%. As a (001)-oriented coating, it delivers 45.9 GPa hardness while retaining metallic conductivity (1.71 µΩ·m). For solid solution engineering, (Hf,Ta)B₂ and (Zr,Ta)B₂ systems enable tunable thermal and mechanical properties. Select TaB₂ where generic diborides cannot meet extreme environment demands in hypersonic leading edges, advanced cutting tools, or conductive hard coatings.

Molecular Formula B2Ta
Molecular Weight 202.57 g/mol
CAS No. 12007-35-1
Cat. No. B077256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum diboride
CAS12007-35-1
Molecular FormulaB2Ta
Molecular Weight202.57 g/mol
Structural Identifiers
SMILES[B].[B].[Ta]
InChIInChI=1S/2B.Ta
InChIKeyJEUVAEBWTRCMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum Diboride (TaB2) Procurement Guide: Ultra-High Temperature Ceramic Properties and Comparator Analysis


Tantalum diboride (TaB₂, CAS: 12007-35-1) is a refractory transition metal diboride classified as an ultra-high-temperature ceramic (UHTC). It is characterized by a hexagonal AlB₂ crystal structure and is known for its combination of a high melting point (exceeding 3000°C) [1], high hardness (reported in the 22.6–25.6 GPa range for bulk ceramics) [2], and metallic electrical conductivity [3]. TaB₂ is primarily investigated as a bulk material for extreme environment components and as an additive or coating material to enhance the properties of other UHTCs, particularly in aerospace and defense applications [4].

Why TaB2 Cannot Be Simply Substituted for Other Refractory Diborides in Demanding Applications


Despite belonging to the same class of transition metal diborides, TaB₂, HfB₂, ZrB₂, and TiB₂ exhibit critical differences in performance that preclude simple substitution. While monolithic TaB₂ possesses a high melting point and good conductivity, its relatively poor intrinsic oxidation resistance limits its use as a standalone material at temperatures above 1200°C [1]. Conversely, its strategic value lies in its role as a highly effective additive. As a solid solution former, TaB₂ dramatically enhances the oxidation resistance and mechanical properties of other UHTCs like ZrB₂, a function not equally performed by its analogs [2]. Furthermore, the recent discovery of extreme crystallographic anisotropy in TaB₂—where its (001) crystal face exhibits a hardness exceeding 40 GPa [3]—demonstrates a property not reported in polycrystalline HfB₂ or ZrB₂, opening unique application pathways for oriented films or coatings. These specific strengths and weaknesses necessitate a performance-based, application-driven selection process rather than a generic material substitution.

TaB2 Quantitative Performance Differentiation: Head-to-Head Evidence vs. HfB2, ZrB2, and TiB2


Hardness Anisotropy in TaB2 Films Enables Orientation-Dependent Superhard (>40 GPa) Performance

TaB₂ exhibits a uniquely strong crystallographic orientation-dependent hardness. Experimental measurements on (001)-oriented TaB₂ films report a Vickers hardness of 45.9 GPa, which classifies the material as superhard. In contrast, the same films with (110) or (100) orientations have a significantly lower hardness of approximately 30 GPa [1]. This level of anisotropy is not a reported characteristic for the commonly studied polycrystalline UHTCs like HfB₂ or ZrB₂, for which hardness values are typically isotropic and fall within the 22-30 GPa range [2].

Thin Film Coatings Hardness Anisotropy Superhard Materials

TaB2 as a ZrB2 Matrix Additive Reduces High-Temperature Oxidation Mass Gain by Over 50%

The addition of TaB₂ to a ZrB₂-SiC composite significantly improves oxidation resistance. In a direct comparison, a ZrB₂-SiC ceramic without TaB₂ exhibited a specific weight change of 18.86 mg/cm² after oxidation at 1400°C for 20 hours. Under identical test conditions, a ZrB₂-SiC-TaB₂ ceramic displayed a reduced specific weight change of only 8.95 mg/cm² [1]. This represents a >50% reduction in oxidation-induced mass gain, a key metric for component lifetime.

Oxidation Resistance UHTC Composites Aerospace Materials

Thermal Conductivity of TaB2 is Significantly Lower than HfB2, a Critical Distinction for Thermal Management

TaB₂ exhibits a substantially lower thermal conductivity compared to its primary analog, HfB₂. Reported room-temperature thermal conductivity for bulk TaB₂ is in the range of 10.9–16.0 W/m·K [1], while HfB₂ demonstrates a much higher thermal conductivity of approximately 57.1–75 W/m·K [2]. A study on (Hf,Ta)B₂ ceramics confirmed this trend, showing that increasing Ta content decreases thermal conductivity, with a single-phase (Hf,Ta)B₂ ceramic measuring 52.9 W/m·K—lower than that of HfB₂ but higher than pure TaB₂ [3].

Thermal Conductivity Thermal Management UHTCs

Electrical Resistivity of TaB2 (1.71 µΩ·m) Bridges Metallic and Ceramic Conduction Ranges

The electrical resistivity of TaB₂ is distinctly different from other diborides. Experimental measurements on (001)-oriented TaB₂ films show a very low resistivity of 1.71 × 10⁻⁶ Ω·m (1.71 µΩ·m) [1]. In contrast, TiB₂, a known conductive ceramic, exhibits an even lower resistivity in the 10⁻⁸ Ω·m range for bulk specimens [2], while vendor specifications for polycrystalline TaB₂ targets range from 14-68 µΩ·cm (0.14-0.68 µΩ·m) [3], highlighting the strong influence of purity and microstructure.

Electrical Resistivity Conductive Ceramics Thin Film Electrodes

First-Principles Calculations Predict Exceptionally High Shear Modulus (c44 = 235 GPa) in TaB2

First-principles calculations reveal that TaB₂ possesses an exceptionally high elastic constant c44, a measure of resistance to shear deformation. The calculated c44 for TaB₂ is 235 GPa [1]. This value is reported to exceed that of many other transition metal borides and nitrides, including WB₂, OsB₂, IrN₂, and PtN₂ [1]. This high shear modulus is attributed to the strong covalent π-bonding network of the boron hexagons within the (0001) plane, which effectively resists shear deformation [2].

Elastic Constants First-Principles Calculations Shear Modulus

Validated Application Scenarios for TaB2: Where Quantitative Evidence Justifies Use


As a Critical Additive in ZrB₂-SiC Composites for Enhanced Oxidation Resistance in Aerospace Thermal Protection Systems

The direct evidence of a 52.5% reduction in oxidation mass gain for ZrB₂-SiC-TaB₂ composites compared to ZrB₂-SiC at 1400°C [1] provides a strong, quantifiable justification for using TaB₂ as an additive. This scenario is relevant for aerospace engineers designing leading edges, nose caps, or propulsion components that must withstand prolonged exposure to oxidizing atmospheres at extreme temperatures. The improved residual strength retention (from 52% to 69%) further validates its role in extending component service life.

Fabrication of 'Superhard' and Electrically Conductive Thin Films via Orientation-Controlled Deposition

The discovery that (001)-oriented TaB₂ films exhibit a hardness of 45.9 GPa, significantly higher than other orientations (~30 GPa) or bulk HfB₂ (~29 GPa) [1], enables a new class of engineered coatings. This scenario is relevant for tooling and microelectronics industries. For instance, a hard, wear-resistant, yet metallic coating could be deposited on cutting tools or as a diffusion barrier. The simultaneous low electrical resistivity (1.71 µΩ·m) [1] allows for applications where electrical conductivity is required, unlike insulating superhard coatings like diamond or c-BN.

As a Component in Multi-Principal Element Solid Solutions for Tailored Thermal and Mechanical Properties

The ability of TaB₂ to form solid solutions, such as (Hf,Ta)B₂ and (Zr,Ta)B₂, provides a pathway for tuning material properties. Research shows that adding Ta to a HfB₂ matrix reduces thermal conductivity (52.9 W/m·K for (Hf,Ta)B₂ vs. >57 W/m·K for pure HfB₂) while potentially improving other characteristics [1]. Similarly, (Zr0.5Ta0.5)B₂ solid solutions show superior performance compared to Hf-containing systems, with a measured hardness of 22.1 GPa and Young's modulus of 636.9 GPa [2]. This scenario is relevant for researchers and manufacturers seeking to optimize material performance for specific extreme environment applications, moving beyond the constraints of single-phase ceramics.

Sputtering Targets for Deposition of High-Purity TaB₂ and Ta-B-N Coatings in Semiconductor and Aerospace Industries

Given the unique combination of high hardness, metallic conductivity, and oxidation resistance as an additive, TaB₂ sputtering targets are specifically used to deposit functional coatings [1]. The use case is validated by the material's intrinsic properties and its demonstrated performance as a film. While HfB₂ and TiB₂ targets also exist, TaB₂ offers a distinct property set (high density, specific hardness and resistivity combination) that makes it suitable for specialized applications, such as coatings for components in extreme environments where both mechanical durability and specific electrical or thermal signatures are required [2].

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